Serine Protease Inhibition: Diphenyl Phosphonate vs. Phenyl Phosphinate
In a direct head-to-head comparison, the diphenyl phosphonate scaffold was benchmarked against the corresponding phenyl phosphinate analog across three serine proteases. For chymotrypsin (ChT) with a P1 phenylalanine mimic, the phosphinate 13a achieved a kinact/KI of 16.4 × 10³ M⁻¹ s⁻¹, compared with 8.1 × 10³ M⁻¹ s⁻¹ for the diphenyl phosphonate 1b (PheP)—a 2.0-fold superiority for the phosphinate [1]. For neutrophil elastase (NE) with a P1 valine mimic, the advantage narrowed: phosphinate 12a yielded kinact/KI = 255 M⁻¹ s⁻¹ vs. 200 M⁻¹ s⁻¹ for diphenyl phosphonate 1a (ValP), a 1.3-fold difference [1]. Most notably, for proteinase 3 (PR3), the diphenyl phosphonate 1a showed no detectable inhibition (n.i.), whereas phosphinate 12a displayed kinact/KI = 415 ± 115 M⁻¹ s⁻¹—a qualitative, not merely quantitative, differentiation [1]. The underlying mechanism was attributed to a higher kinact (rate of covalent bond formation) for the phosphinate, not improved reversible binding (KI), indicating that the diphenyl phosphonate's intrinsic electrophilicity at phosphorus, though theoretically greater, does not translate into faster active-site serine acylation in this structural context [1].
| Evidence Dimension | Covalent inactivation efficiency (kinact/KI, M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | Diphenyl phosphonate 1b (PheP): kinact/KI = 8.1 × 10³ M⁻¹ s⁻¹ for ChT; 1a (ValP): 200 ± 59 M⁻¹ s⁻¹ for NE; n.i. (no inhibition) for PR3 |
| Comparator Or Baseline | Phenyl phosphinate 13a (Phe): kinact/KI = 16.4 × 10³ M⁻¹ s⁻¹ for ChT; 12a (Val): 255 ± 96 M⁻¹ s⁻¹ for NE; 415 ± 115 M⁻¹ s⁻¹ for PR3 |
| Quantified Difference | Phosphinate superior by 2.0-fold (ChT), 1.3-fold (NE), and qualitative absence of activity for phosphonate against PR3 |
| Conditions | Two-step irreversible inhibition model; kinact (10⁻³ s⁻¹) and KI (µM) determined by progress-curve analysis; ChT, NE, and PR3 at pH 7.4, 25 °C; compounds tested as diastereomeric mixtures (DR ~50:50 to 11:89) |
Why This Matters
The data demonstrate that diphenyl phosphonates cannot access the primed site of S1 serine proteases, a mechanistic limitation that directly motivates the selection of phosphinates when primed-site engagement is required for target selectivity or potency.
- [1] Van der Plas, T.; Van Loy, T.; Sijm, M.; Verhoeven, Y.; Dehaen, W.; Augustyns, K.; Van der Veken, P. Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. ACS Med. Chem. Lett. 2020, 11 (9), 1739–1744. View Source
